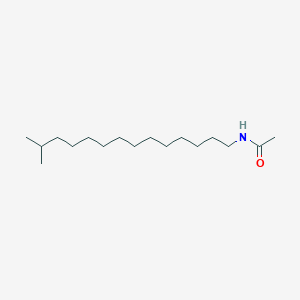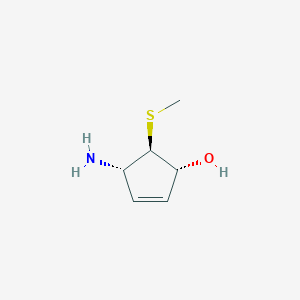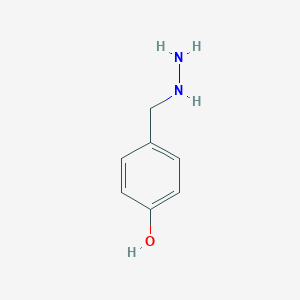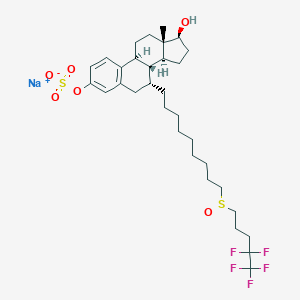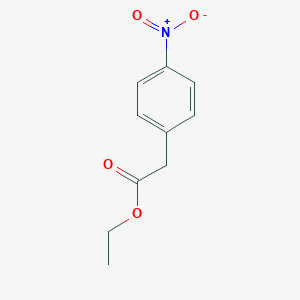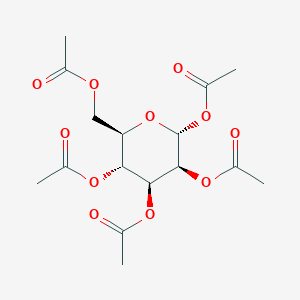
Benzyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate, commonly known as BDMC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BDMC belongs to the class of pyridine derivatives and is known for its unique chemical properties that make it an ideal candidate for various laboratory experiments.
Mecanismo De Acción
The mechanism of action of BDMC is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and inflammation. BDMC has been shown to inhibit the activation of NF-κB and STAT3, which are transcription factors that play a crucial role in cancer development and inflammation.
Biochemical and Physiological Effects:
BDMC has been found to possess various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory mediators. BDMC has also been found to possess anti-oxidant properties by scavenging free radicals and inhibiting lipid peroxidation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BDMC has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to possess low toxicity and is well-tolerated in animal studies. However, one limitation of BDMC is its poor solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for further research on BDMC. One area of interest is the development of novel BDMC analogs that possess improved solubility and bioavailability. Another area of interest is the investigation of the potential use of BDMC as a therapeutic agent for various diseases, including cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of BDMC and its potential applications in scientific research.
Conclusion:
Benzyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate, or BDMC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BDMC has been found to possess various pharmacological properties, including anti-inflammatory, anti-cancer, and anti-oxidant activities. It has several advantages for lab experiments, including its stability and low toxicity. However, its poor solubility in water is a limitation. Further research is needed to fully understand the mechanism of action of BDMC and its potential applications in scientific research.
Métodos De Síntesis
The synthesis of BDMC involves a multi-step process that begins with the reaction of benzylamine and methyl 2-chloro-3-oxobutanoate to form N-benzyl-3-oxobutanamide. This intermediate is then reacted with hydroxylamine hydrochloride to form N-benzylhydroxylamine. The final step involves the reaction of N-benzylhydroxylamine with 2-pyridinecarboxaldehyde to form BDMC.
Aplicaciones Científicas De Investigación
BDMC has been extensively studied for its potential applications in scientific research. It has been found to possess various pharmacological properties, including anti-inflammatory, anti-cancer, and anti-oxidant activities. BDMC has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. It has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines.
Propiedades
Número CAS |
145071-37-0 |
|---|---|
Nombre del producto |
Benzyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate |
Fórmula molecular |
C15H18N2O3 |
Peso molecular |
274.31 g/mol |
Nombre IUPAC |
benzyl 5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C15H18N2O3/c1-19-16-10-14-8-5-9-17(11-14)15(18)20-12-13-6-3-2-4-7-13/h2-4,6-8,10H,5,9,11-12H2,1H3/b16-10+ |
Clave InChI |
FDHHGJATBSPRIB-MHWRWJLKSA-N |
SMILES isomérico |
CO/N=C/C1=CCCN(C1)C(=O)OCC2=CC=CC=C2 |
SMILES |
CON=CC1=CCCN(C1)C(=O)OCC2=CC=CC=C2 |
SMILES canónico |
CON=CC1=CCCN(C1)C(=O)OCC2=CC=CC=C2 |
Sinónimos |
1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-5-((methoxyimino)methyl)-, phenylmethyl ester, (E)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



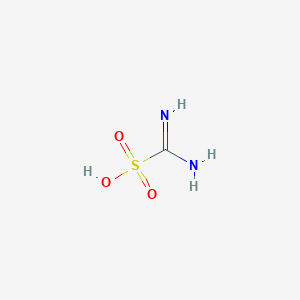
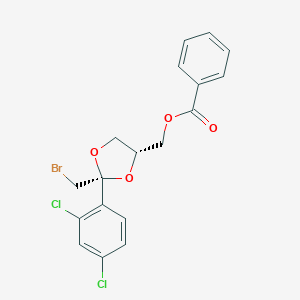
![[(2S,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methanol](/img/structure/B133330.png)
